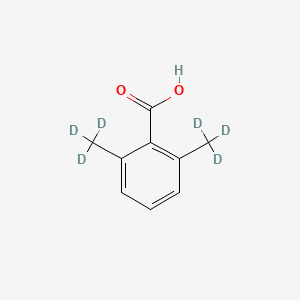

2,6-Dimethylbenzoic Acid-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethylbenzoic Acid-d6 is a deuterated derivative of 2,6-Dimethylbenzoic Acid. It is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the methyl groups. This compound is primarily used in research settings, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylbenzoic Acid-d6 typically involves the deuteration of 2,6-Dimethylbenzoic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. This can be achieved by reacting 2,6-Dimethylbenzoic Acid with deuterated methanol in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 2,6-Dimethylbenzaldehyde or 2,6-Dimethylbenzoic Acid.

Reduction: Formation of 2,6-Dimethylbenzyl alcohol.

Substitution: Formation of halogenated derivatives like 2,6-Dimethylbromobenzene.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethylbenzoic Acid-d6 is widely used in various scientific research fields:

Chemistry: Utilized in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Used in drug development and pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the production of specialty chemicals and as a tracer in environmental studies.

Wirkmechanismus

The mechanism of action of 2,6-Dimethylbenzoic Acid-d6 is primarily related to its role as an isotopic label. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures. The compound interacts with molecular targets by replacing hydrogen atoms, allowing researchers to track and study specific pathways and reactions.

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethylbenzoic Acid: The non-deuterated version of the compound.

2,4-Dimethylbenzoic Acid: A positional isomer with methyl groups at positions 2 and 4.

3,5-Dimethylbenzoic Acid: Another isomer with methyl groups at positions 3 and 5.

Uniqueness: 2,6-Dimethylbenzoic Acid-d6 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other isotopic studies. This isotopic substitution provides distinct advantages in tracing and studying molecular interactions and pathways, which are not possible with non-deuterated analogs.

Biologische Aktivität

2,6-Dimethylbenzoic Acid-d6 (CAS No. 58310-66-0) is a deuterated derivative of 2,6-dimethylbenzoic acid, a compound of interest in various fields such as organic synthesis, materials science, and pharmacology. The incorporation of deuterium enhances its utility in biological studies and analytical applications due to its distinct isotopic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H10O2

- Molecular Weight : 150.17 g/mol

- Melting Point : 116 °C

- Boiling Point : 160 °C at 17 mmHg

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various benzoic acid derivatives, it was found that compounds with methyl substitutions at the ortho position (like 2,6-Dimethylbenzoic Acid) displayed enhanced antibacterial effects against Gram-positive bacteria compared to their non-methylated counterparts .

Cytotoxicity and Cell Viability

In vitro studies assessing the cytotoxic effects of this compound on various cell lines suggest that it has a low toxicity profile. For instance, when tested on MDCK cells at concentrations up to 100 μmol/L, the compound demonstrated minimal cytotoxicity, indicating its potential for further development in therapeutic applications without significant adverse effects .

Diuretic Activity

The compound has also been investigated for its diuretic properties. In a series of experiments designed to simulate renal tubule function using MDCK cells, this compound exhibited notable inhibition of sodium transport. The inhibition rates were comparable to established diuretics like hydrochlorothiazide, suggesting that this compound could be a candidate for developing new diuretic agents .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- Diuretic Mechanism : The compound's ability to inhibit sodium transport in renal cells suggests that it may act on sodium channels or transporters involved in renal function. This mechanism is crucial for its potential use as a diuretic agent.

- Antimicrobial Mechanism : The presence of methyl groups in the ortho position appears to enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with bacterial membranes and leading to increased antimicrobial efficacy .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2,6-bis(trideuteriomethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBHQDKBSKYGCK-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.